molecular formula C42H79NNaO10P B8258940 L-alpha-Phosphatidylserines, brain, porcine

L-alpha-Phosphatidylserines, brain, porcine

Cat. No.: B8258940
M. Wt: 812.0 g/mol
InChI Key: ALPKKMIPHGSQRX-NJZWBUMZSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylserine can be synthesized through the base-exchange reaction, where the head group of phosphatidylcholine or phosphatidylethanolamine is exchanged with serine. This reaction is catalyzed by phosphatidylserine synthase 1 and phosphatidylserine synthase 2, which are located in the endoplasmic reticulum .

Industrial Production Methods

Industrial production of phosphatidylserine typically involves extraction from natural sources, such as bovine or porcine brain tissue. The extracted phospholipids are then purified and processed to obtain high-purity phosphatidylserine .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of phosphatidylserine include oxidizing agents for oxidation reactions and phospholipases for hydrolysis reactions. The conditions for these reactions typically involve physiological pH and temperature .

Major Products

The major products formed from the reactions of phosphatidylserine include oxidized phospholipids, lysophosphatidylserine, and free fatty acids .

Scientific Research Applications

Phosphatidylserine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phosphatidylserine can be compared with other similar phospholipids, such as:

Phosphatidylserine is unique due to its specific role in apoptosis and its high abundance in the brain, making it particularly important for cognitive functions and neuroprotection .

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKKMIPHGSQRX-NJZWBUMZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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